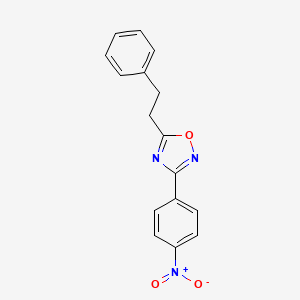
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DMXB-A, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have beneficial effects in a range of neurological and inflammatory conditions. In
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been studied extensively in preclinical models for its potential therapeutic effects in a range of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. Studies have shown that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and improve symptoms in models of schizophrenia.
Mecanismo De Acción
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide acts as an agonist at the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune system. Activation of this receptor has been shown to have anti-inflammatory effects, improve cognitive function, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to modulate the release of other neurotransmitters, including dopamine and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, it is important to note that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has a relatively short half-life and can be rapidly metabolized, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of interest is the exploration of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide as a potential therapeutic agent in other conditions, such as multiple sclerosis and depression. Additionally, further research is needed to better understand the mechanisms underlying the effects of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide on neurotransmitter release and inflammation.
Métodos De Síntesis
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with 3-pyridinecarboxylic acid to form the corresponding amide, which is then oxidized to the ketone using manganese dioxide. The final product is obtained through a reaction between the ketone and 1,4-diaminobutane.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-13(2)15(10-12)16(20)7-8-17(21)19-14-4-3-9-18-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCTCHBUJUVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)
